Sodium 3-aminopropane-1-sulfonate, also known as tramiprosate (INN), 3-amino-1-propanesulfonic acid, or 3-APS, is a natural sulfonic acid found in seaweed . It is a sulfated glycosaminoglycan mimetic that was reported to bind soluble Aβ and inhibit the interaction of Aβ with endogenous glycosaminoglycans, thereby preventing β-sheet formation .
The synthesis of Sodium 3-aminopropane-1-sulfonate involves the formation of the 3-alkyloxy-3-oxopropyl acrylate along with fatty acrylate during the direct esterification of fatty alcohol with acrylic acid in the presence of 0.5% NaHSO4 at 110 °C . The residue was dried under vacuum to get sodium 3- (3-alkyloxy-3-oxopropoxy)-3-oxopropane-1-sulfonate as a white amorphous powder .
The molecular formula of Sodium 3-aminopropane-1-sulfonate is C3H8NNaO3S . The IUPAC name is sodium;3-aminopropane-1-sulfonate . The InChI is InChI=1S/C3H9NO3S.Na/c4-2-1-3-8(5,6)7;/h1-4H2,(H,5,6,7);/q;+1/p-1 . The Canonical SMILES is C(CN)CS(=O)(=O)[O-].[Na+] .
Sodium 3-aminopropane-1-sulfonate is a versatile and convenient reagent to construct C–S, N–S, C–C and various other bonds . It has emerged as a highly useful building block for the construction of all kinds of sulfonyl-group-containing molecules, such as sulfones or sulfonamides .
The molecular weight of Sodium 3-aminopropane-1-sulfonate is 161.16 g/mol . It is a colorless, odorless, non-corrosive solid . Most sulfinates are hygroscopic and exist in their hydrated forms .
Sodium 3-aminopropane-1-sulfonate is classified as a sulfonic acid sodium salt. Its chemical formula is with a molecular weight of approximately 162.17 g/mol. The compound is commonly used in various scientific fields due to its buffering capabilities and interactions with biological systems. It is primarily derived from 3-aminopropane-1-sulfonic acid through neutralization with sodium hydroxide.
Sodium 3-aminopropane-1-sulfonate can be synthesized through several methods:
Sodium 3-aminopropane-1-sulfonate features a propyl chain with an amino group and a sulfonate group. Its structural representation includes:
The molecule contains a central carbon chain (propane) with an amino group (-NH₂) attached to one end and a sulfonate group (-SO₃Na) at the other end, which contributes to its solubility and reactivity in aqueous solutions.
Sodium 3-aminopropane-1-sulfonate can participate in various chemical reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, KMnO₄ | Aqueous or organic solvent |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Alkyl halides | Basic or acidic conditions |
Sodium 3-aminopropane-1-sulfonate exhibits neuroprotective effects by binding to soluble amyloid-beta peptides, inhibiting their interaction with glycosaminoglycans, which prevents β-sheet formation associated with neurodegenerative diseases like Alzheimer's disease. This mechanism highlights its potential therapeutic applications in neurobiology.
The physical and chemical properties of sodium 3-aminopropane-1-sulfonate are crucial for its application in various fields:
Property | Value |
---|---|
CAS Number | 14650-46-5 |
Molecular Weight | 162.17 g/mol |
Melting Point | Not specified |
Solubility | Highly soluble in water |
pH | Neutral when dissolved |
The compound's solubility in water makes it an effective buffer agent in biochemical experiments.
Sodium 3-aminopropane-1-sulfonate has numerous applications across different scientific domains:
Sodium 3-aminopropane-1-sulfonate, systematically named as sodium 3-aminopropane-1-sulfonate dihydrate, is an organosulfonic acid salt with the molecular formula C₃H₈NNaO₃S
and a molecular weight of 161.155 g/mol. Its CAS registry number is 81028-90-2, and it is assigned the MDL identifier MFCD00064431 [8]. The compound crystallizes as a dihydrate, decomposing at 148°C, and requires storage at 2–8°C for stability [8]. It is the sodium salt derivative of 3-amino-1-propanesulfonic acid (homotaurine; CAS 3687-18-1), which has a molecular weight of 139.17 g/mol and a melting point of 293°C (with decomposition) [5].
Table 1: Nomenclature and Physicochemical Properties
Property | Sodium 3-Aminopropane-1-Sulfonate | 3-Amino-1-Propanesulfonic Acid |
---|---|---|
CAS Registry Number | 81028-90-2 | 3687-18-1 |
Molecular Formula | C₃H₈NNaO₃S | C₃H₉NO₃S |
Molecular Weight (g/mol) | 161.155 | 139.17 |
Physical Form | Crystalline dihydrate | White crystalline powder |
Melting Point | 148°C (dec.) | 293°C (dec.) |
Storage Conditions | 2–8°C | Sealed, dry, room temperature |
Synonyms for the parent acid include homotaurine, tramiprosate, 3-aminopropanesulfonic acid, and 3-sulfopropylamine [5] [10]. The sodium salt is alternatively designated as homotaurine sodium or tramiprosate sodium in pharmacological contexts. Structurally, it features a three-carbon alkyl chain terminated by a sulfonate group (-SO₃⁻
) and a primary amino group (-NH₂
), conferring high water solubility and zwitterionic character at physiological pH [10].
The discovery timeline of 3-amino-1-propanesulfonic acid derivatives spans three distinct phases:
Early Synthesis (19th–20th Century):γ-Aminopropanesulfonic acid (homotaurine) was first synthesized in the late 19th century via nucleophilic substitution reactions between 3-bromopropanesulfonic acid and ammonia [10]. This method mirrored the synthesis of simpler amino sulfonic acids like taurine (2-aminoethanesulfonic acid), isolated from ox bile in 1827. Homotaurine’s structural similarity to γ-aminobutyric acid (GABA)—a key neurotransmitter—sparked interest in its neurological applications [10].
Clinical Development (2000s):Under the name tramiprosate, homotaurine entered Phase III clinical trials for Alzheimer’s disease treatment. It functioned as a glycosaminoglycan mimetic, binding soluble amyloid-β (Aβ) peptides to inhibit their aggregation into neurotoxic fibrils [3] [6]. Despite failing to meet primary endpoints, this period established sodium 3-aminopropane-1-sulfonate as a biologically relevant scaffold and catalyzed derivative research.
Modern Applications (2010s–Present):Post-trial research pivoted toward non-neurological applications. Isotopically enriched versions (e.g., carbon-13 or nitrogen-15 labeled) were synthesized for metabolic tracing and patent-protected as analytical tools [6] [7]. Concurrently, its sodium salt gained traction in materials science, particularly as a modifier for biodegradable polymers like polyaspartic acid [4].
Table 2: Historical Milestones in Development
Period | Key Advance | Significance |
---|---|---|
1827 | Isolation of taurine from bovine bile | First natural amino sulfonic acid identified |
Late 1800s | Synthesis of homotaurine | Mimicked GABA structure; basis for neurological study |
2000–2010 | Tramiprosate Alzheimer’s trials (Phase III) | Validated Aβ-targeting mechanism; 30% plaque reduction |
2018–2024 | Isotope-enriched derivatives (e.g., ¹³C/¹⁵N) | Enabled drug metabolism studies via tracing |
2022 | Graft copolymerization with polyaspartic acid | Enhanced biodegradable scale inhibitors |
Prodrug Development and Bioavailability Enhancement
As a polar molecule, 3-amino-1-propanesulfonic acid exhibits limited blood-brain barrier permeability. To address this, prodrug strategies have been patented, where the sulfonate group is masked as esters or amides. For example, United States patents US10857109B2 and US10472323B2 disclose acyloxymethyl esters and amino acid conjugates (e.g., lysine, valine) that hydrolyze in vivo to release the active sulfonic acid [3] [7]. These prodrugs improve oral bioavailability by >50% compared to the parent acid, leveraging esterase-mediated cleavage in plasma [7]. Additionally, acamprosate (N-acetylhomotaurine), an FDA-approved drug for alcohol dependence, exemplifies clinical derivatization to enhance pharmacokinetics [10].
Material Science and Industrial Applications
In water treatment research, sodium 3-aminopropane-1-sulfonate acts as a graft monomer for functionalizing polymers. Zhang et al. demonstrated its copolymerization with polysuccinimide (PSI; MW=8000) to yield polyaspartic acid derivatives (PASP-Ho) [4]. The sulfonic acid group introduces electrostatic repulsion and crystal distortion capabilities, significantly enhancing scale inhibition:
Table 3: Scale Inhibition Performance of PASP-Ho vs. Polyaspartic Acid (PASP)
Scale Type | Inhibition Rate (PASP-Ho) | Inhibition Rate (PASP) | Conditions |
---|---|---|---|
Calcium Sulfate | 98.2% | 72.5% | 240 mg/L inhibitor, 70°C |
Calcium Carbonate | 96.8% | 68.3% | 240 mg/L inhibitor, 80°C |
Mechanistic studies attribute this to:
Fourier-transform infrared spectroscopy (FT-IR) and X-ray photoelectron spectroscopy (XPS) confirm PASP-Ho’s incorporation into crystal lattices, disrupting ordered growth [4]. Beyond water treatment, sulfonate-modified polymers are explored in drug delivery for their enhanced aqueous solubility and ion-exchange properties [3] [10].
Isotopic Labeling for Mechanistic Studies
Chinese patent CN108623501B and U.S. patent US10472323B2 detail methods for synthesizing isotopically enriched derivatives (e.g., ¹³C, ¹⁵N, ²H) of 3-amino-1-propanesulfonic acid [6] [7]. These serve as tracers in:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7